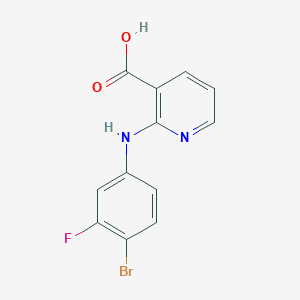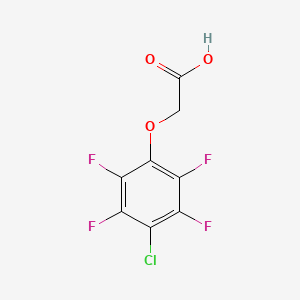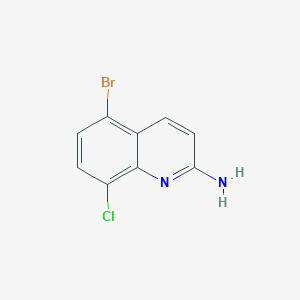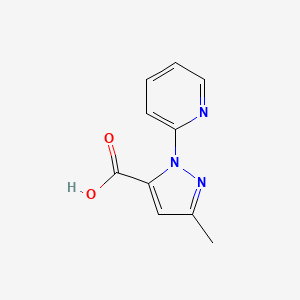
5-Methyl-2-pyridin-2-ylpyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Methyl-2-pyridin-2-ylpyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.201. It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “5-Methyl-2-pyridin-2-ylpyrazole-3-carboxylic acid” is characterized by a pyrazole ring attached to a pyridine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : A study by Li-qun Shen et al. (2012) focused on the synthesis of pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs. The molecular structure was analyzed using X-ray diffraction, comparing it with density-functional-theory calculations. This research provides insight into the stability and tautomeric forms of these compounds, highlighting their potential in chemical synthesis and design (Shen et al., 2012).
Chemical Sensing and Bioimaging
- Fluorescence Chemosensor for Al3+ Detection : A probe based on a pyridine–pyrazole system, specifically 5-methyl-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid (1-pyridin-2-yl-ethylidene)-hydrazide, was developed for the sensitive and selective detection of Al3+. This compound exhibited chelation-induced enhanced fluorescence (CHEF), making it a promising tool for biochemical studies and environmental monitoring. The study also demonstrated the compound's application in bioimaging, showcasing its ability to detect Al3+ in living cells with high sensitivity (Naskar et al., 2018).
Coordination Chemistry and Metal-Organic Frameworks
- Metal-Organic Frameworks (MOFs) : Research by Lu-Fang Liu et al. (2013) explored the coordination behavior of azaarylpyrazole carboxylic acids with cadmium iodide, utilizing 5-(pyridine-3-yl)pyrazole-3-carboxylic acid among others. The resulting crystalline structures displayed versatile coordination patterns and topologies, forming two-dimensional metal-organic frameworks with distinct properties. These MOFs exhibited enhanced luminescence compared to their ligands, suggesting potential applications in material science and photonic devices (Liu et al., 2013).
Supramolecular Chemistry
- Supramolecular Compounds : Feilong Hu et al. (2009) reported on the synthesis of supramolecular compounds using 5-methyl-1H-pyrazole-3-carboxylic acid as a ligand. These compounds demonstrated the significance of π–π interactions and helical water chains in stabilizing their three-dimensional structures. This work underscores the importance of supramolecular interactions in the design and development of new materials with specific functions (Hu et al., 2009).
Propiedades
IUPAC Name |
5-methyl-2-pyridin-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-6-8(10(14)15)13(12-7)9-4-2-3-5-11-9/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTPDHYDWCSKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)-2-[1-(1-methyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2737427.png)
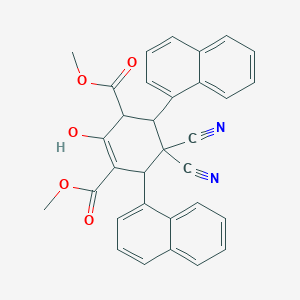

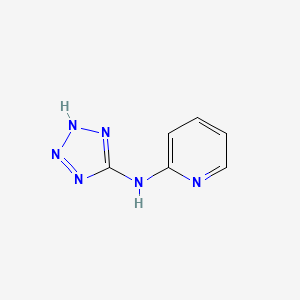
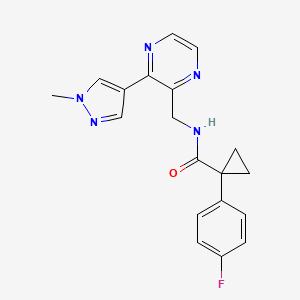
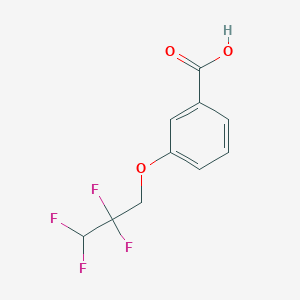
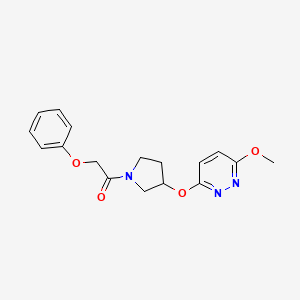
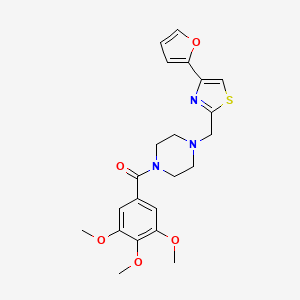
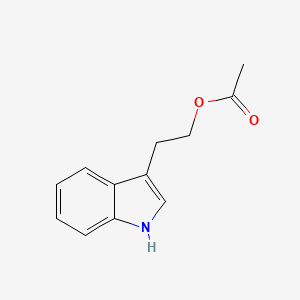
![2-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2737444.png)
